(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Description
(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine) with two ketone groups at positions 2 and 4, a methyl substituent at position 3, and an acetic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDAHRTUQJWDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2,4-dioxothiazolidine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including as a drug candidate for treating infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The presence of the thiazolidine ring enhances its ability to interact with biological targets, contributing to its pharmacological properties.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences and similarities between (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and related compounds:
Key Observations :
- Electron-Withdrawing Groups : The 2,4-dioxo configuration increases electrophilicity compared to 2-thioxo analogs (e.g., ), influencing reactivity in nucleophilic additions.
Physicochemical Properties
- Acidity: The dual ketone groups in the thiazolidinone ring increase acidity compared to non-dioxo analogs, as seen in lactam derivatives like (3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid .
- Solubility : The 3-methyl group likely improves lipid solubility relative to polar aryl-substituted analogs (e.g., ).
Biological Activity
The compound (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid has garnered attention in recent years for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidine ring, which is critical for its biological activity. The presence of both the acetic acid moiety and the 3-methyl group contributes to its unique chemical and biological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 3.91 mg/L , indicating potent antibacterial effects comparable to standard antibiotics like oxacillin and cefuroxime .
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| This compound | 3.91 | Staphylococcus aureus |
| Derivative A | 0.49 | Micrococcus luteus |
| Derivative B | 15.63 | Bacillus subtilis |
The structure–activity relationship (SAR) analysis suggests that specific substituents on the phenyl ring enhance antibacterial activity, although the geometry of the molecule plays a lesser role .
Anticancer Activity
Research has indicated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown inhibitory activity against cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) cell lines .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 10 | Derivative C |
| HT29 | 15 | Derivative D |
| A549 | 12 | Derivative E |
| MCF-7 | 8 | Derivative F |
Among the derivatives tested, some showed significant inhibitory activity against leukemia cells (HL-60) and CNS cancer cells (SF-295) with IC50 values indicating strong potential for further development as anticancer agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interactions : It may interact with cellular receptors that modulate inflammatory responses, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
- Antibacterial Study : A study evaluated a series of thiazolidine derivatives for their antibacterial properties using the broth dilution method. The results indicated that many compounds exhibited MICs lower than traditional antibiotics, suggesting their potential as new antibacterial agents .
- Anticancer Research : Another study focused on synthesizing new derivatives of thiazolidine compounds and assessing their anticancer activity against various human tumor cell lines. The findings revealed that certain derivatives displayed remarkable cytotoxicity, warranting further investigation into their mechanisms and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
